molecular formula C24H18N4O B1671985 Go-6976 CAS No. 136194-77-9

Go-6976

Cat. No. B1671985
M. Wt: 378.4 g/mol
InChI Key: VWVYILCFSYNJHF-UHFFFAOYSA-N
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Description

Go-6976, also known as Go-6976 and Goe 6976, is an organic protein kinase inhibitor . It has some specificity for protein kinase C alpha and beta, and through their inhibition, it is thought to induce the formation of cell junctions, and hence inhibit the invasion of urinary bladder carcinoma cells .


Molecular Structure Analysis

The molecular formula of Go-6976 is C24H18N4O . Its molecular weight is 378.43 g/mol .


Chemical Reactions Analysis

Go-6976 is a cell-permeable, reversible, and ATP-competitive inhibitor of PKC . It exhibits selectively for PKCα (IC₅₀ = 2.3 nM) and βI (IC₅₀ = 6.2 nM) .


Physical And Chemical Properties Analysis

Go-6976 has a molecular weight of 378.43 g/mol . It is soluble in DMSO at 25mg/ml .

Scientific Research Applications

Gene Ontology (GO) Knowledgebase Expansion

The Gene Ontology (GO) project, a comprehensive resource for computable knowledge about genes and gene products' functions, has seen significant expansions and improvements. This is crucial for the analysis of omics and related data in biomedical research. The ontology, annotations, and tools have been updated to facilitate access and application of the GO knowledgebase. These developments include increasing support for descriptions of causal models of biological systems and network biology, making it a vital resource for scientific research (The Gene Ontology Consortium, 2016).

GOseq for RNA-seq Data Analysis

GOseq is an application designed for Gene Ontology (GO) analysis on RNA-seq data. RNA-seq data often results in biased results due to over-detection of differential expression for long and highly expressed transcripts. GOseq addresses this issue, providing more accurate and biologically relevant results, as demonstrated in its application to a prostate cancer dataset (Young, Wakefield, Smyth, & Oshlack, 2010).

GO Enrichment Analysis Model

A probabilistic generative model for GO enrichment analysis has been developed to identify a subset of categories that explain a selected gene set. This model accommodates errors in the selected gene set and GO, showing improved performance in identifying enriched categories in both general and specific cases. This advancement is crucial for analyzing microarray expression data and ChIP-chip datafrom yeast and human, offering a more nuanced understanding of gene functions and interactions (Lu, Rosenfeld, Simon, Nau, & Bar-Joseph, 2008).

Gene Ontology Analysis with Interactive Visualization

The development of new visualization strategies for the Gene Ontology (GO) enhances the exploration and use of information in GO. This includes graphical display and software architecture that allow significant interaction, which is crucial for genomic analyses, including chromatin immunoprecipitation experiments and genome-wide association studies. These visualizations aid in identifying gene sets for coordinated expression changes, enhancing the understanding of single cell RNA sequencing data and differential gene expression studies (Zhu, Zhao, Katsevich, & Sabatti, 2018).

Best Practices in Manual Annotation with the Gene Ontology

The process of biocuration for Gene Ontology (GO) annotations is complex, especially when translating experimental assays into GO annotations. Best practices for literature curation and modeling biology using the GO framework have been established. This highlights the evolving nature of GO as a model and the challenges in selecting appropriate GO terms due to the vast body of scientific literature and incomplete understanding of biology (Poux & Gaudet, 2017).

Future Directions

Go-6976 has shown potential in various research areas. For instance, it has been found to reverse hyperglycemia-induced insulin resistance independently of cPKC inhibition in adipocytes . It has also been shown to initiate cytotoxicity involving acute leukemia . These properties make Go-6976 a promising candidate for preclinical and clinical studies.

properties

IUPAC Name

3-(23-methyl-14-oxo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-3-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O/c1-27-17-9-4-2-7-14(17)20-21-16(13-26-24(21)29)19-15-8-3-5-10-18(15)28(12-6-11-25)23(19)22(20)27/h2-5,7-10H,6,12-13H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVYILCFSYNJHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C4C(=C5C6=CC=CC=C6N(C5=C31)CCC#N)CNC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70159731
Record name Go 6976
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70159731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Go-6976

CAS RN

136194-77-9
Record name 12-(2-Cyanoethyl)-6,7,12,13-tetrahydro-13-methyl-5-oxo-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136194-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Go 6976
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136194779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Go-6976
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17029
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Go 6976
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70159731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GO-6976
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9IQO7JZ16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

36 mg (1.2 mmole) sodium hydride (80% in mineral oil) are suspended under an atmosphere of nitrogen in 50 mL dry dimethylformamide and 365 mg (1 mmole) 12-(2-cyanoethyl)-6,7,12,13-tetrahydro-5-oxo-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole added portionwise thereto at ambient temperature. After subsidence of the gas evolution, stirring is continued for 1 hour at 20° C. 0.08 mL (1.25 mmole) methyl iodide is then added thereto and stirring continued for 16 hours at ambient temperature. The solvent is distilled off in a vacuum and the residue is chromatographed on silica gel with toluene/ethanol (95:5 v/v). The fraction with an Rf of 0.3 in dichloromethane/methanol (95:5 v/v) is isolated and recrystallized from tetrahydrofuran. 12-(2-cyanoethyl)-6,7,12,13-tetrahydro-13-methyl-5-oxo-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole is obtained in the form of pale yellow crystals which decompose above 270° C.
Quantity
36 mg
Type
reactant
Reaction Step One
Quantity
0.08 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,730
Citations
KA Robinson, K Hegyi, YA Hannun, MG Buse, JK Sethi - Plos one, 2014 - journals.plos.org
… Go-6976, a widely used “specific” inhibitor of cPKCs, alleviates hyperglycemia-induced insulin resistance. However, the effects of mTOR inhibitor, rapamycin and Go-6976 … with Go-6976 …
Number of citations: 4 journals.plos.org
TE HARRIS, SJ PERSAUD… - Biochemical Society …, 1997 - researchgate.net
… potent and selective compounds, Go 6976, which has been reported … In this study we have used Go 6976 to investigate the … We initially examined the effect of Go 6976 on PKC activity in …
Number of citations: 8 www.researchgate.net
G Martiny-Baron, MG Kazanietz, H Mischak… - Journal of Biological …, 1993 - Elsevier
… tem (33) by the recently described PKC inhibitor GO 6976 (32, 34). Our data demonstrate that the indolocarbazole GO 6976 clearly discriminates between Ca2+-dependent and Ca2+…
Number of citations: 887 www.sciencedirect.com
PW Yates, S Husain, MA Haracznak… - … & Visual Science, 2005 - iovs.arvojournals.org
… This increase in MMP–2 secretion was blocked by the addition of the PKCα/ß inhibitor, Go–6976. The addition of specific siRNA for PKCα produced a selective 80 to 85% knock–down …
Number of citations: 0 iovs.arvojournals.org
KA Qatsha, C Rudolph, D Marme… - Proceedings of the …, 1993 - National Acad Sciences
… Go 6976 is not added before or within 1 hr of induction by the potent PKC activator Bryostatin 1. However, Ul cells can be grown for long periods in a nontoxic concentration of Go 6976 (…
Number of citations: 162 www.pnas.org
BA Jones, YP Rao, RT Stravitz… - American Journal of …, 1997 - journals.physiology.org
… The PKC inhibitors chelerythrine and Go-6976 decreased GCDC-induced apoptosis in a … Maximum inhibition was achieved at a concentration of 1 PM Go-6976 and 2.5 PM chelerythrine…
Number of citations: 165 journals.physiology.org
L Drew, R Kumar, D Bandyopadhyay… - International …, 1998 - academic.oup.com
… -induced apoptosis, the effects of Go 6976 on known effector and regulatory molecules of … cells were not altered by Go 6976 treatment. In addition, Go 6976 did not alter protein levels …
Number of citations: 33 academic.oup.com
RK Adapala, PK Talasila, IN Bratz… - American Journal …, 2011 - journals.physiology.org
… Next, to avoid any nonspecific effects of pharmacological reagents (TPA or Go-6976), we investigated the role of PKCα using PKCα KD-EGFP. When expressed in endothelial cells (…
Number of citations: 109 journals.physiology.org
CH Lin, IH Kuan, HM Lee, WS Lee… - British journal of …, 2001 - Wiley Online Library
… In (A), cells were pretreated with various concentrations of Go 6976 (Go), Ro 31-8220 (Ro) or GF 109203X (GF) for 30 min prior to a 24 h incubation with LTA (30 μg ml −1 ). The …
Number of citations: 68 bpspubs.onlinelibrary.wiley.com
JE Torres - Respiration Physiology, 1998 - infona.pl
… + -dependent PKC inhibitor Go 6976 (10 mmol in 1 μl). Compared with vehicle, Go 6976 did not … BIM I was concurrently microinjected with Go 6976, further reductions in peak ventilatory …
Number of citations: 0 www.infona.pl

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